

# HJC0152 free base solubility and formulation for animal studies

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## Compound of Interest

Compound Name: HJC0152 free base

Cat. No.: B12381610

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## Application Notes and Protocols for HJC0152 Free Base

For Researchers, Scientists, and Drug Development Professionals

### Introduction

HJC0152 is a potent and orally active inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] The constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, playing a crucial role in tumor cell proliferation, survival, invasion, and angiogenesis. HJC0152 has demonstrated significant anti-tumor effects in various cancer models, including non-small cell lung cancer, gastric cancer, and glioblastoma. [3][4][5] These application notes provide detailed information on the solubility of **HJC0152 free base** and protocols for its formulation for use in animal studies, aiding researchers in the preclinical development of this promising therapeutic agent.

### Data Presentation

#### HJC0152 Free Base Solubility

The solubility of **HJC0152 free base** has been determined in a limited number of solvents. The available quantitative data is summarized in the table below. It is important to note that HJC0152 is a derivative of niclosamide, designed for improved aqueous solubility and oral bioavailability.[4]

Solvent	Solubility	Reference
Dimethyl Sulfoxide (DMSO)	88 mg/mL (216.4 mM)	<a href="#">[4]</a>
Water	Insoluble	<a href="#">[4]</a>
Ethanol	Insoluble	<a href="#">[4]</a>

## Formulations for Animal Studies

Several formulations have been successfully used for the in vivo administration of HJC0152 in animal models. The choice of formulation depends on the desired route of administration and the experimental design.

Formulation Components	Route of Administration	Dosage	Animal Model	Reference
5% DMSO, 40% PEG300, 5% Tween80, 50% ddH <sub>2</sub> O	Intraperitoneal (i.p.)	2.5 and 7.5 mg/kg	Nude mice with MDA-MB-231 xenografts	<a href="#">[4]</a>
5% DMSO, 95% Corn Oil	Oral (p.o.)	Not specified	Not specified	<a href="#">[4]</a>
Phosphate-Buffered Saline (PBS)	Intraperitoneal (i.p.)	7.5 mg/kg	BALB/c nude mice with MKN45 xenografts	<a href="#">[3]</a>
Dimethyl Sulfoxide (DMSO)	Intratumoral	7.5 mg/kg	Mice with U87 xenografts	<a href="#">[6]</a>

## Experimental Protocols

### Protocol 1: Determination of HJC0152 Free Base Solubility

Objective: To determine the solubility of **HJC0152 free base** in a solvent of interest.

Materials:

- **HJC0152 free base**
- Solvent of interest (e.g., PBS, ethanol, PEG400)
- Vortex mixer
- Centrifuge
- Spectrophotometer or HPLC system
- Analytical balance
- Microcentrifuge tubes

Procedure:

- Prepare a saturated solution by adding an excess amount of **HJC0152 free base** to a known volume of the solvent in a microcentrifuge tube.
- Vortex the mixture vigorously for 2 minutes.
- Incubate the mixture at a controlled temperature (e.g., 25°C) for 24 hours with constant agitation to ensure equilibrium is reached.
- Centrifuge the suspension at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
- Carefully collect the supernatant without disturbing the pellet.
- Prepare a series of dilutions of the supernatant with the same solvent.
- Determine the concentration of HJC0152 in the diluted supernatant using a validated analytical method, such as UV-Vis spectrophotometry at a predetermined  $\lambda_{\text{max}}$  or by HPLC with a standard curve.

- Calculate the solubility of HJC0152 in the solvent based on the concentration of the saturated supernatant.

## Protocol 2: Preparation of HJC0152 Formulation for Intraperitoneal Administration

Objective: To prepare a solution of HJC0152 suitable for intraperitoneal injection in mice.

Materials:

- **HJC0152 free base**
- Dimethyl Sulfoxide (DMSO), sterile
- PEG300, sterile
- Tween80, sterile
- ddH<sub>2</sub>O, sterile
- Sterile conical tubes
- Vortex mixer

Procedure:

- Weigh the required amount of **HJC0152 free base**.
- In a sterile conical tube, dissolve the HJC0152 in DMSO to create a stock solution (e.g., 88 mg/mL).<sup>[4]</sup>
- In a separate sterile tube, prepare the vehicle by mixing PEG300, Tween80, and ddH<sub>2</sub>O in a 40:5:50 ratio by volume. For example, for 1 mL of vehicle, mix 400 µL of PEG300, 50 µL of Tween80, and 500 µL of ddH<sub>2</sub>O.
- To prepare the final formulation, add the HJC0152 stock solution to the vehicle to achieve the desired final concentration. For a 1 mL final volume with 5% DMSO, add 50 µL of the HJC0152 stock solution to 950 µL of the prepared vehicle.

- Vortex the final solution thoroughly until it is clear and homogenous.
- The mixed solution should be used immediately for optimal results.[4]

## Protocol 3: Preparation of HJC0152 Formulation for Oral Administration

Objective: To prepare a suspension of HJC0152 suitable for oral gavage in mice.

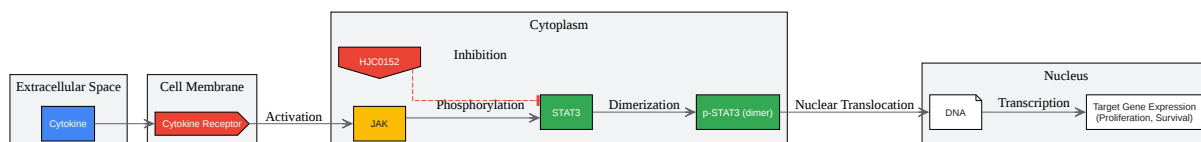
Materials:

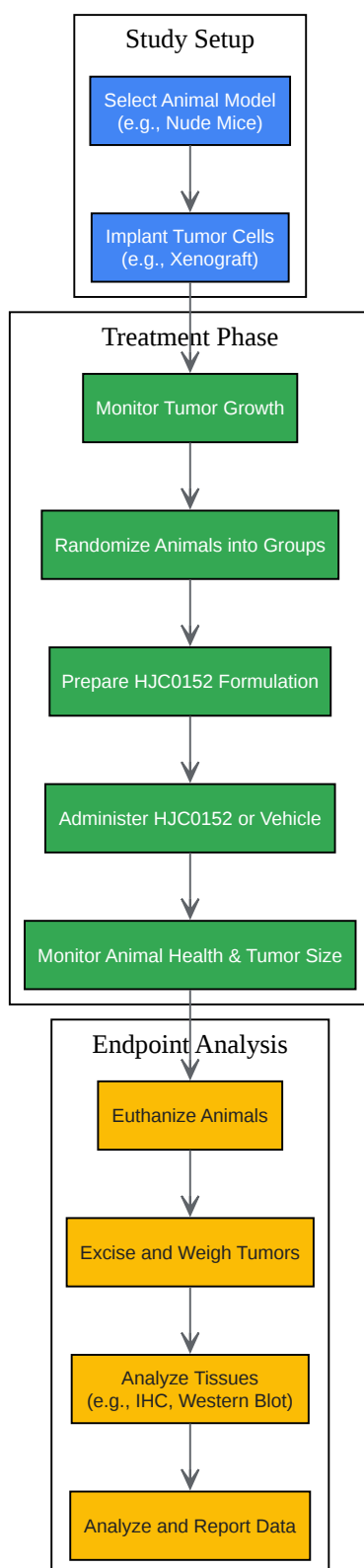
- **HJC0152 free base**
- Dimethyl Sulfoxide (DMSO), sterile
- Corn oil, sterile
- Sterile conical tubes
- Vortex mixer

Procedure:

- Weigh the required amount of **HJC0152 free base**.
- In a sterile conical tube, dissolve the HJC0152 in DMSO to create a stock solution (e.g., 22 mg/mL).[4]
- To prepare the final formulation, add the HJC0152 stock solution to the corn oil to achieve the desired final concentration. For a 1 mL final volume with 5% DMSO, add 50  $\mu$ L of the 22 mg/mL HJC0152 stock solution to 950  $\mu$ L of corn oil.
- Vortex the mixture thoroughly to ensure a uniform suspension.
- Administer the suspension to the animals via oral gavage.

## Mandatory Visualization





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